molecular formula C10H7N3O3 B1314966 6-(3-Nitrophenyl)pyridazin-3-ol CAS No. 54558-01-9

6-(3-Nitrophenyl)pyridazin-3-ol

Cat. No.: B1314966
CAS No.: 54558-01-9
M. Wt: 217.18 g/mol
InChI Key: AFTJTAIZFQQYIN-UHFFFAOYSA-N
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Description

“6-(3-Nitrophenyl)pyridazin-3-ol” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It belongs to the class of pyridazin-3(2H)-one derivatives which have attracted the attention of medicinal chemists due to their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridazin-3(2H)-one core with a nitrophenyl group at the 6-position . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Pathways : Research has been dedicated to developing synthetic pathways for derivatives of pyridazinones, including those related to "6-(3-Nitrophenyl)pyridazin-3-ol". For instance, the palladium-catalysed Sonogashira cross-coupling reaction has been utilized to prepare various 6-phenyl-3(2H)-pyridazinones bearing different alkynyl groups, showcasing the versatility of these compounds in chemical synthesis (Alberto Coelho et al., 2003).

  • Crystal and Molecular Structures : The molecular and crystal structures of derivatives like 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine have been determined through X-ray diffraction and quantum chemical DFT analysis. These studies not only provide insights into the structural aspects of these compounds but also their potential interactions and conformational dynamics (E. Kucharska et al., 2013).

Chemical Reactivity and Applications

  • Reactivity with Hydrazines : The reactivity of related derivatives with hydrazines under various conditions has been explored, revealing the formation of different products such as hydrazones, pyrazolines, or pyridazinones depending on the reaction conditions. These findings are crucial for designing synthetic strategies for new compounds with potential applications in medicinal chemistry and materials science (Javier Figueroa et al., 2006).

  • Antibacterial Activity : Novel thieno[2,3-c]pyridazines have been synthesized using related starting materials, with some compounds evaluated for their antibacterial activities. This highlights the potential pharmaceutical applications of these derivatives in developing new antibacterial agents (A. S. Al-Kamali et al., 2014).

  • Copper-Catalyzed Aerobic Dehydrogenation : Research has demonstrated the copper-catalyzed aerobic dehydrogenation of C–C to C=C bonds in the synthesis of pyridazinones, showcasing an efficient method for the synthesis of structurally diverse pyridazinone derivatives. This methodology underlines the importance of these compounds in synthetic organic chemistry and potential industrial applications (L. Liang et al., 2013).

Biochemical Analysis

Biochemical Properties

6-(3-Nitrophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to various physiological effects, including anti-inflammatory and anti-cancer activities. Additionally, this compound interacts with proteins involved in cell signaling pathways, further influencing cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by inhibiting enzymes that regulate metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, its binding to phosphodiesterase enzymes results in their inhibition, which in turn affects the levels of cyclic nucleotides within the cell . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anti-cancer effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-cancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can affect the metabolic flux and levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the cell via organic anion transporters and distributed to various organelles, affecting its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . Its localization to the nucleus can also influence gene expression by interacting with nuclear proteins and transcription factors .

Properties

IUPAC Name

3-(3-nitrophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-10-5-4-9(11-12-10)7-2-1-3-8(6-7)13(15)16/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTJTAIZFQQYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479991
Record name 6-(3-nitrophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54558-01-9
Record name 6-(3-nitrophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18 g of 3-nitroacetophenone are converted into the pyridazinone in accordance GWP 1.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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